molecular formula C17H25N5O7S B6486724 N-[3-(dimethylamino)propyl]-N'-{[3-(4-nitrobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide CAS No. 868981-92-4

N-[3-(dimethylamino)propyl]-N'-{[3-(4-nitrobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide

Cat. No.: B6486724
CAS No.: 868981-92-4
M. Wt: 443.5 g/mol
InChI Key: PWOWGDAKHLTPJK-UHFFFAOYSA-N
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Description

N-[3-(Dimethylamino)propyl]-N'-{[3-(4-nitrobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide is a complex amide-sulfonamide hybrid compound. Its structure integrates a dimethylaminopropyl chain, a nitrobenzenesulfonyl-substituted oxazolidine ring, and an ethanediamide linker.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N'-[[3-(4-nitrophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O7S/c1-20(2)9-3-8-18-16(23)17(24)19-12-15-21(10-11-29-15)30(27,28)14-6-4-13(5-7-14)22(25)26/h4-7,15H,3,8-12H2,1-2H3,(H,18,23)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWOWGDAKHLTPJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Oxazolidine/Oxazinan Cores

  • BA97714 (N'-[2-(3,4-Dimethoxyphenyl)ethyl]-N-{[3-(4-nitrobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide): Key Differences: Replaces the dimethylaminopropyl group with a 3,4-dimethoxyphenylethyl chain. Implications: The methoxy groups enhance hydrophilicity and may alter binding affinity to aromatic receptors compared to the tertiary amine in the target compound. Molecular weight: 522.5282 g/mol (vs. ~506 g/mol estimated for the target compound) .
  • N'-{[3-(4-Chlorobenzenesulfonyl)-1,3-Oxazinan-2-yl]methyl}-N-(2-Methylpropyl)ethanediamide: Key Differences: Substitutes the nitro group with chlorine and uses a six-membered oxazinan ring instead of oxazolidin. The larger ring may influence conformational flexibility .

Dimethylaminopropyl-Containing Analogues

  • Perfluorinated Sulfonamides (e.g., CAS 68555-78-2) :
    • Key Differences : Feature perfluorinated alkyl chains instead of the nitrobenzenesulfonyl-oxazolidine moiety.
    • Implications : These compounds are surfactants or water-repellent agents due to fluorinated chains, whereas the target compound’s nitro and amide groups suggest pharmaceutical or catalytic applications .
  • N-[3-(Dimethylamino)propyl]dodecanamide: Key Differences: Simpler amide structure with a long alkyl chain. Implications: Likely used as a surfactant or emulsifier, contrasting with the target compound’s multifunctional design .

Table 1: Key Properties of Selected Analogues

Compound Name Molecular Weight (g/mol) Key Functional Groups Potential Applications Reference
Target Compound ~506* Nitrobenzenesulfonyl, oxazolidin, amide Pharmaceuticals, catalysis
BA97714 522.5282 Nitrobenzenesulfonyl, dimethoxyphenyl Drug discovery
CAS 872862-53-8 (Chloro-oxazinan analogue) 417.91 Chlorobenzenesulfonyl, oxazinan Antimicrobial agents
N-[3-(Dimethylamino)propyl]dodecanamide ~300 Dimethylaminopropyl, alkylamide Surfactants

*Estimated based on structural similarity to BA97714.

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